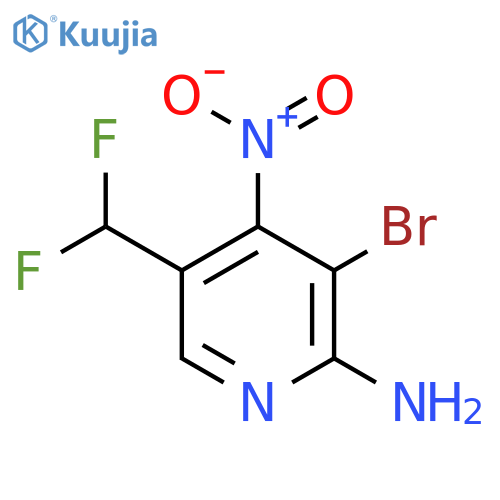Cas no 1804455-45-5 (2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine)

2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine
-
- インチ: 1S/C6H4BrF2N3O2/c7-3-4(12(13)14)2(5(8)9)1-11-6(3)10/h1,5H,(H2,10,11)
- InChIKey: UGBNIJAKQPXBBQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(N)N=CC(C(F)F)=C1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 84.7
2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029071927-1g |
2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine |
1804455-45-5 | 97% | 1g |
$1,579.40 | 2022-04-02 |
2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridineに関する追加情報
2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine (CAS No. 1804455-45-5): A Key Intermediate in Modern Pharmaceutical Synthesis
2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine, identified by its unique chemical signature under the CAS number 1804455-45-5, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic aromatic molecule, featuring a pyridine core, has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The presence of multiple functional groups—specifically an amino group at the 2-position, a bromine atom at the 3-position, a difluoromethyl group at the 5-position, and a nitro group at the 4-position—endows this compound with distinct chemical reactivity and adaptability for synthetic modifications.
The synthesis and application of 2-amino-3-bromo-5-(difluoromethyl)-4-nitropyridine have been extensively explored in recent years, particularly in the context of developing novel therapeutic agents. Pyridine derivatives are well-documented for their role in medicinal chemistry, often serving as pharmacophores in small-molecule drugs targeting various biological pathways. The specific arrangement of substituents in this compound not only influences its electronic properties but also dictates its interaction with biological targets, making it a valuable scaffold for medicinal chemists.
Recent advancements in synthetic methodologies have enhanced the accessibility of CAS No. 1804455-45-5, enabling more efficient and scalable production processes. These innovations have been instrumental in accelerating the discovery pipeline for new drugs. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups or to construct complex molecular architectures from simpler precursors. Such techniques have broadened the synthetic toolkit available to researchers working with this compound.
The incorporation of fluorine atoms, particularly in the form of a difluoromethyl group, is a strategic choice in drug design due to the unique metabolic stability and lipophilicity imparted by these substituents. The electron-withdrawing nature of the nitro group further modulates the reactivity of the pyridine ring, facilitating selective functionalization at other positions. These features make 2-amino-3-bromo-5-(difluoromethyl)-4-nitropyridine an attractive intermediate for constructing biologically active molecules.
In parallel with synthetic chemistry, computational modeling has played an increasingly pivotal role in understanding the behavior of this compound both in vitro and in silico. Molecular docking studies have been used to predict binding interactions with potential target proteins, providing insights into how modifications to the molecular structure might enhance efficacy or reduce side effects. These computational approaches complement experimental work by offering rapid screening of virtual libraries derived from CAS No. 1804455-45-5, thereby expediting the drug discovery process.
The pharmaceutical industry has shown particular interest in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Pyridine-based inhibitors are among the most successful classes of kinase modulators on the market today. The structural motifs present in 2-amino-3-bromo-5-(difluoromethyl)-4-nitropyridine align well with those required for inhibiting kinases by binding to their ATP-binding pockets or allosteric sites. Researchers have leveraged this scaffold to design molecules that exhibit potent activity against various kinases while maintaining high selectivity.
Ongoing research is also exploring novel therapeutic applications beyond oncology and inflammation. For example, studies suggest that derivatives of this compound may exhibit antimicrobial properties by interfering with essential bacterial enzymes or metabolic pathways. The combination of an amino group and halogen atoms provides multiple sites for further derivatization, allowing chemists to fine-tune properties such as solubility and bioavailability to optimize pharmacokinetic profiles.
The impact of fluorinated pyridines on drug metabolism is another area of active investigation. Fluorine atoms can influence both metabolic stability and transport properties, factors that are crucial for determining a drug’s shelf life and distribution within the body. By studying compounds like CAS No. 1804455-45-5, scientists aim to develop strategies for enhancing metabolic stability while preserving therapeutic activity—a balance that is often challenging to achieve during drug development.
Economic considerations also play a significant role in the industrial adoption of such intermediates. The cost-effectiveness of producing high-purity batches of 2-amino-3-bromo-5-(difluoromethyl)-4-nitropyridine is essential for its widespread use in pharmaceutical manufacturing. Advances in process optimization and green chemistry principles have contributed to more sustainable production methods without compromising yield or quality standards.
The regulatory landscape surrounding new chemical entities necessitates rigorous characterization before they can be approved for clinical use. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity levels required by regulatory agencies like the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA). These standards ensure that pharmaceutical products derived from intermediates like this one meet stringent safety and efficacy criteria.
The future direction for research involving CAS No. 1804455-45-5 appears promising, with potential applications emerging across multiple therapeutic areas including neurology, immunology, and infectious diseases. As our understanding of biological pathways deepens, so too does our ability to design targeted interventions using sophisticated molecular tools built upon foundational intermediates such as this one.
1804455-45-5 (2-Amino-3-bromo-5-(difluoromethyl)-4-nitropyridine) 関連製品
- 2057448-57-2(N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide)
- 1361574-94-8(2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)
- 9028-79-9(Galactose oxidase)
- 1266214-97-4(1-(1H-indol-5-yl)cyclopropan-1-amine)
- 900015-08-9(6-(4-tert-butylphenoxy)pyridine-3-carbonitrile)
- 37789-09-6(4-Methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid)
- 2185980-44-1(N-(1-{bicyclo4.2.0octa-1,3,5-trien-7-yl}ethyl)prop-2-enamide)
- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)
- 1394041-38-3(tert-butyl N-[1-(morpholin-2-yl)ethyl]carbamate)
- 2634687-59-3((S)-4-Isopropyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole)